molecular formula C14H13FN2O2 B2509294 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 898631-91-9

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Cat. No.: B2509294
CAS No.: 898631-91-9
M. Wt: 260.268
InChI Key: CAFAIBUJCLARHI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a heterocyclic compound featuring a fused bicyclic system: a tetrahydrobenzo[c]isoxazole core linked to a 4-fluorobenzamide group via an amide bond.

Properties

IUPAC Name

4-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-10-7-5-9(6-8-10)13(18)16-14-11-3-1-2-4-12(11)17-19-14/h5-8H,1-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFAIBUJCLARHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime at room temperature . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoxazole compounds can inhibit key enzymes involved in cancer progression. Specifically, the compound has been evaluated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. In vitro studies have demonstrated IC50 values as low as 0.014 µM for related compounds .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has highlighted that isoxazole-based compounds can exhibit antibacterial effects against various pathogens. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) effective against gram-positive bacteria . This positions this compound as a candidate for further development in antimicrobial therapies.

Agricultural Applications

1. Parasitic Control
In agricultural contexts, this compound has been explored for its potential as a parasiticide. A patent describes the use of dihydroisoxazole compounds for controlling parasites in livestock and crops . The effectiveness of such compounds in managing agricultural pests could lead to their incorporation into integrated pest management strategies.

Material Science Applications

1. Organic Electronics
The unique electronic properties of isoxazole derivatives make them suitable candidates for applications in organic electronics. Research has suggested that fused heterocycles like those containing isoxazole can be utilized as donor materials in organic photovoltaic devices . Their ability to facilitate charge transfer could enhance the efficiency of solar cells.

Comparative Analysis of Related Compounds

Compound IC50 (µM) Activity Type Application Area
This compound0.014VEGFR-2 InhibitionCancer Therapy
Isoxazole Derivative A50AntibacterialAgricultural Pest Control
Isoxazole Derivative B41.7% inhibition at 30 µg/mLAntimycobacterialInfectious Disease Treatment

Case Studies and Research Findings

  • VEGFR-2 Inhibition Study : A study focused on the synthesis and evaluation of various benzamide derivatives found that certain isoxazole-containing compounds showed potent inhibition of VEGFR-2 kinase activity. These findings suggest a promising avenue for developing targeted cancer therapies .
  • Antimicrobial Evaluation : Another research effort assessed the antibacterial properties of isoxazole derivatives against common pathogens. The results indicated that several compounds exhibited significant activity, supporting their potential use in developing new antibiotics .
  • Agricultural Application Patent : A patent application highlighted the effectiveness of dihydroisoxazole compounds in controlling agricultural pests and parasites, suggesting their utility in sustainable farming practices .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as GABA uptake inhibitors, which can modulate neurotransmitter levels in the brain and exhibit anticonvulsant activity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide with structurally or functionally related compounds:

Compound Core Structure Key Substituents/Modifications Reported Bioactivity Reference
This compound Tetrahydrobenzo[c]isoxazole 4-fluorobenzamide N/A (not explicitly reported)
2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones (5a–e) Tetrahydrobenzo[c]isoxazole Chromen-4-one Anti-inflammatory, antioxidant
N-(2-Methoxy-4-(7-oxo-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)phenyl)-N-(2-oxopropyl)formamide Tetrahydrobenzo[d]isoxazole Methoxy, formamide, oxopropyl Gamma secretase modulation (Alzheimer’s)
Tetrahydrobenzo[b]thiophene derivatives (e.g., 3a, 3b, 7a–d) Tetrahydrobenzo[b]thiophene Thiourea, pyrimidine, hydrazono groups Antitumor activity

Key Comparisons

Structural and Electronic Differences Tetrahydrobenzoisoxazole vs. Thiophene-based compounds (e.g., 3a–d) showed antitumor activity, suggesting the core’s role in bioactivity . Substituent Effects: The 4-fluorobenzamide group in the target compound contrasts with chromen-4-one (in 5a–e) or methoxy/formamide groups (in ). Fluorine’s electron-withdrawing nature may enhance membrane permeability compared to methoxy or chromenone substituents .

Biological Activity Anti-inflammatory and Antioxidant Activity: Chromen-4-one derivatives (5a–e) exhibited moderate anti-inflammatory activity (compared to diclofenac) and antioxidant effects (comparable to ascorbic acid). These activities are attributed to the chromenone moiety’s radical-scavenging properties . Antitumor Activity: Tetrahydrobenzo[b]thiophene derivatives (e.g., 7a–d) demonstrated antitumor effects, likely due to thiourea and hydrazono groups interacting with cellular targets like DNA or enzymes . Gamma Secretase Modulation: The compound in , with a 7-oxo-tetrahydrobenzo[d]isoxazole core, highlights the role of fused isoxazole systems in central nervous system targets, though the target compound’s fluorobenzamide may steer activity toward other pathways .

Synthetic Pathways

  • The target compound’s synthesis likely involves amide coupling between 4-fluorobenzoic acid derivatives and a preformed tetrahydrobenzoisoxazole amine, analogous to methods in (amide bond formation) and (cyclization) .
  • Chromen-4-one derivatives (5a–e) were synthesized via Baker-Venkataraman rearrangement, while thiophene derivatives (3a–d) utilized thiourea cyclization .

Biological Activity

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its biochemical properties, cellular effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃FN₂O₂
  • Molecular Weight : 260.26 g/mol
  • CAS Number : 898631-91-9

The compound exhibits significant interactions with various enzymes and proteins. It has been demonstrated to inhibit specific enzymes involved in metabolic pathways, which can alter metabolic flux within cells. Such interactions often lead to conformational changes in target proteins, impacting their functionality and potentially leading to therapeutic effects.

Modulation of Cell Signaling

This compound influences several cellular processes:

  • Gene Expression : The compound can modulate gene expression profiles by activating or inhibiting specific signaling pathways.
  • Cell Growth and Differentiation : It affects cellular metabolism and can influence cell growth and differentiation processes.
  • Apoptosis : The compound's action may also induce apoptosis in certain cell types.

Subcellular Localization

Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action. The compound may localize to specific organelles or compartments within the cell, which could dictate its biological activity and therapeutic potential.

Medicinal Chemistry

Research indicates that this compound has potential applications in several therapeutic areas:

  • Analgesic and Anti-inflammatory : Studies suggest it may possess pain-relieving and anti-inflammatory properties.
  • Anticancer Activity : Preliminary research indicates potential anticancer effects through modulation of cell signaling pathways.
  • Antimicrobial and Antiviral Effects : The compound has been explored for its antimicrobial and antiviral activities.

Case Studies and Research Findings

  • Cholinesterase Inhibition :
    A study focused on the synthesis of derivatives similar to this compound demonstrated significant inhibition of cholinesterases. The most active derivatives showed IC50 values comparable to established inhibitors like tacrine . This suggests potential use in treating conditions like Alzheimer's disease.
  • Antiproliferative Activity :
    Another investigation into isoxazole derivatives revealed that certain compounds exhibited moderate antiproliferative activity against human breast cancer cell lines (MCF-7). Compounds showed varying IC50 values indicating their effectiveness in inhibiting cancer cell growth .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionSignificant inhibition (IC50 comparable to tacrine)
AntiproliferativeModerate activity against MCF-7 cells (IC50 values around 17.9 µM)
AntimicrobialPotential activity under investigation

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